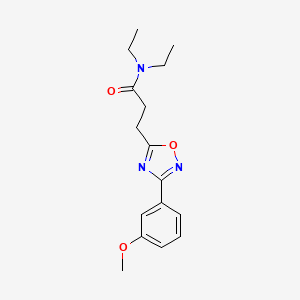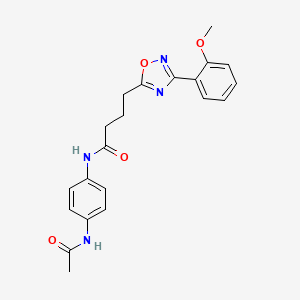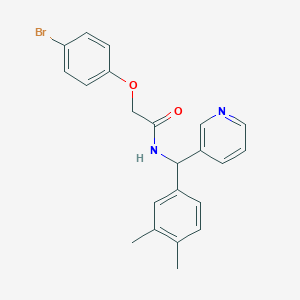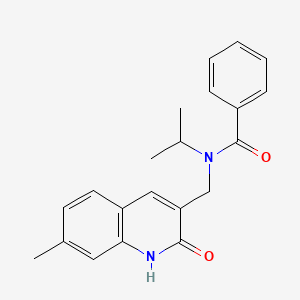
N,N-diethyl-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as DPOP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DPOP is a fluorescent molecule that has been used as a probe for studying protein-protein interactions, enzyme kinetics, and drug binding.
Mécanisme D'action
The mechanism of action of N,N-diethyl-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide involves its ability to bind to specific proteins, resulting in a change in its fluorescence properties. This compound has a high affinity for certain proteins, allowing researchers to use it as a tool for studying protein-protein interactions.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on living organisms. It is a synthetic compound that has been designed for use in scientific research applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using N,N-diethyl-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its high selectivity for certain proteins. This allows researchers to study specific protein-protein interactions in real-time. However, one limitation of using this compound is its relatively high cost compared to other fluorescent probes.
Orientations Futures
There are several potential future directions for the use of N,N-diethyl-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide in scientific research. One potential application is in the development of new drugs. This compound can be used as a tool for studying drug-protein interactions, allowing researchers to design more effective drugs. Another potential application is in the development of new diagnostic tools. This compound can be used as a fluorescent probe for detecting specific proteins in biological samples, allowing for the early detection of diseases. Finally, this compound can be used in the development of new imaging technologies. Its fluorescent properties make it an ideal candidate for use in imaging techniques such as fluorescence microscopy.
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its high selectivity for certain proteins makes it an ideal tool for studying protein-protein interactions, drug-protein interactions, and the early detection of diseases. While there are limitations to its use, the potential future directions for this compound are promising.
Méthodes De Synthèse
N,N-diethyl-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide can be synthesized through a multi-step process involving the reaction of various reagents. The synthesis of this compound involves the condensation of 3-methoxybenzohydrazide with ethyl acetoacetate, followed by the cyclization of the resulting hydrazone with ethyl bromoacetate. The final step involves the reaction of the resulting ester with diethylamine to yield this compound.
Applications De Recherche Scientifique
N,N-diethyl-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has been used in various scientific research applications. One of the primary uses of this compound is as a fluorescent probe for studying protein-protein interactions. This compound has been shown to selectively bind to certain proteins, allowing researchers to study the interactions between these proteins in real-time.
Propriétés
IUPAC Name |
N,N-diethyl-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-4-19(5-2)15(20)10-9-14-17-16(18-22-14)12-7-6-8-13(11-12)21-3/h6-8,11H,4-5,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGUWNYZGKOHAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CCC1=NC(=NO1)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(N-propylsulfamoyl)phenoxy)acetamide](/img/structure/B7697345.png)
![3-(4-fluorophenyl)-N-(2-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7697363.png)